Phosphocholine chloride calcium salt tetrahydrate

Beschreibung

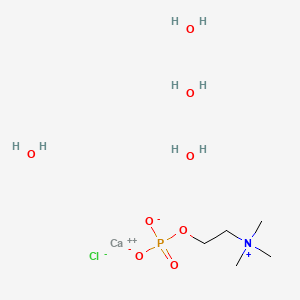

Phosphocholine chloride calcium salt tetrahydrate (CAS: 72556-74-2) is a quaternary ammonium compound with the molecular formula C₅H₁₄ClNO₄P·Ca·4H₂O. It is a calcium-coordinated derivative of phosphocholine, characterized by a phosphate group linked to a choline moiety. This compound is widely utilized in biochemical research, particularly in studies involving lipid metabolism, cell signaling, and nanoparticle synthesis . Its tetrahydrate form enhances stability, making it suitable for applications requiring controlled hydration states .

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/q;+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGULOZKZZMBGFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].O.O.O.O.[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21CaClNO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035939 | |

| Record name | Phosphocholine chloride calcium salt tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72556-74-2, 15557-11-6 | |

| Record name | Phosphocholine chloride calcium salt tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride O-(calcium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-trimethylazaniumylethyl phosphate chloride, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Calciumchlorid-Phosphocholintetrahydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Es kann hydrolysiert werden, um Phosphomonoester zu erzeugen.

Substitutionsreaktionen: Es kann an Substitutionsreaktionen mit anderen chemischen Reagenzien teilnehmen.

Kondensationsreaktionen: Es kann Kondensationsreaktionen eingehen, um komplexere Verbindungen zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Phosphorsäure, Calciumchlorid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Phosphomonoester und andere phosphorylierte Verbindungen.

Wissenschaftliche Forschungsanwendungen

Calciumchlorid-Phosphocholintetrahydrat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Biochemie: Es wird zur Reinigung von Anti-Phosphorylcholin-Antikörpern und zur Hydrolyse von Phosphomonoestern verwendet.

Neurowissenschaften: Es wird bei der Herstellung von Mischlösungen aus Kreatin, N-Acetylaspartat und Phosphocholin zur Perchlorsäureextraktion verwendet.

Pharmazeutika: Es dient als Kernmaterial bei der Herstellung von Cytidindiphosphatcholin, das in verschiedenen medizinischen Anwendungen verwendet wird.

Landwirtschaft: Es wird als Pflanzenwachstumsregulator und Insektizid eingesetzt

Wirkmechanismus

Calciumchlorid-Phosphocholintetrahydrat übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es ist am Stoffwechsel von Cholin und Glycerophospholipiden beteiligt und dient als Vorläufermetabolit in diesen Stoffwechselwegen. Die Verbindung interagiert mit Enzymen und Rezeptoren, die an diesen Stoffwechselprozessen beteiligt sind, was zur Bildung essentieller Biomoleküle wie Cytidindiphosphatcholin führt.

Analyse Chemischer Reaktionen

Phosphocholine chloride calcium salt tetrahydrate undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed to produce phosphomonoesters.

Substitution Reactions: It can participate in substitution reactions with other chemical reagents.

Condensation Reactions: It can undergo condensation reactions to form more complex compounds.

Common reagents used in these reactions include phosphoric acid, calcium chloride, and various organic solvents. The major products formed from these reactions are typically phosphomonoesters and other phosphorylated compounds .

Wissenschaftliche Forschungsanwendungen

Biotechnology

Cell Culture Media

Phosphocholine chloride calcium salt tetrahydrate is extensively used in cell culture media to promote the growth and maintenance of various cell lines. This application is crucial for vaccine production and therapeutic protein development. Its role as a phospholipid mimic enhances cellular interactions and supports cellular functions essential for biotechnological advancements.

Pharmaceuticals

Drug Formulation

In the pharmaceutical industry, this compound serves as a stabilizer and emulsifier in drug formulations. It improves the solubility and bioavailability of active pharmaceutical ingredients, which is vital for the efficacy of medications. The compound's biocompatibility also makes it suitable for use in injectable formulations.

Cosmetics

Moisturizing Agent

this compound is incorporated into personal care products as a moisturizing agent. It enhances skin hydration and texture, making it a popular ingredient in high-end skincare formulations. Its ability to form stable emulsions contributes to the overall quality of cosmetic products.

Food Industry

Food Additive

In the food sector, this compound is utilized as a food additive to enhance the nutritional profile of products, particularly in functional foods aimed at improving cognitive health. Its properties help in fortifying food items with essential nutrients beneficial for brain function.

Research Applications

Membrane Biology Studies

this compound is instrumental in research related to membrane biology due to its ability to mimic phospholipid structures. This characteristic aids researchers in understanding cellular processes such as membrane dynamics and signaling pathways.

-

Vaccine Production Enhancement

A study highlighted the use of this compound in optimizing cell culture conditions for vaccine production, demonstrating improved yield and viability of cell lines used in vaccine development . -

Formulation Development

Research indicated that incorporating this compound into drug formulations significantly enhanced the solubility of poorly soluble drugs, leading to improved bioavailability and therapeutic outcomes . -

Cosmetic Product Efficacy

A clinical trial evaluated the moisturizing effects of skincare products containing this compound, showing statistically significant improvements in skin hydration levels compared to control products .

Wirkmechanismus

Phosphocholine chloride calcium salt tetrahydrate exerts its effects through various molecular targets and pathways. It is involved in the metabolism of choline and glycerophospholipids, acting as a precursor metabolite in these pathways. The compound interacts with enzymes and receptors involved in these metabolic processes, leading to the formation of essential biomolecules such as cytidine diphosphate choline .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between phosphocholine chloride calcium salt tetrahydrate and related choline derivatives:

Solubility and Stability

- This compound : High aqueous solubility (100 mg/mL) due to ionic interactions and hydration shell . The calcium ion stabilizes the phosphate group, reducing hydrolysis .

- Choline chloride : Highly soluble in water (~650 mg/mL) but hygroscopic, requiring anhydrous storage .

- Phosphatidylcholine : Lipophilic; requires organic solvents (e.g., chloroform) for dissolution .

Analytical Characterization

- NMR Spectroscopy : Distinct ¹H NMR signals for phosphocholine derivatives due to phosphorus coupling (e.g., splitting of choline methyl peaks) .

- Mass Spectrometry : LC/MS detects the calcium adduct ([M+Ca]²⁺) at m/z 213.5 for this compound, differentiating it from sodium/potassium salts .

- IR Spectroscopy : Unique P=O and P–O–Ca stretching vibrations at 1080 cm⁻¹ and 950 cm⁻¹, respectively .

Biologische Aktivität

Phosphocholine chloride calcium salt tetrahydrate (PCCCS) is a compound notable for its biological activities and applications in various fields, including biochemistry, pharmacology, and clinical diagnostics. This article provides a detailed overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

- Molecular Formula : CHCaClNOP·4HO

- CAS Number : 72556-74-2

- Molecular Weight : 329.73 g/mol

- Solubility : Soluble in water (66 mg/mL at 25°C), insoluble in DMSO and ethanol .

This compound acts primarily as an endogenous metabolite involved in several biological processes:

- Membrane Protection : PCCCS is known to protect cellular membranes, particularly those of platelets and erythrocytes, from the destabilizing effects of various agents. This protective role is crucial in maintaining cellular integrity under stress conditions .

- Choline Metabolism : As a choline derivative, PCCCS plays a significant role in the synthesis of phosphatidylcholine, a key component of cell membranes. This process is vital for cellular signaling and membrane fluidity .

- Electrochemical Activity : Research indicates that PCCCS can be utilized in electrochemical biosensors for clinical assays. Its interaction with enzymes like choline oxidase enhances the sensitivity and specificity of these biosensors, making it valuable for detecting choline-related metabolites in biological samples .

In Vitro Studies

In vitro studies have demonstrated that PCCCS can influence various cellular functions:

- Cell Viability : Experiments have shown that PCCCS enhances cell viability in stressed conditions by stabilizing the membrane structure. This effect has been observed in both human erythrocytes and cultured cell lines .

- Antioxidant Properties : PCCCS exhibits antioxidant activity, which helps mitigate oxidative stress in cells. This property is particularly beneficial in therapeutic applications aimed at reducing cellular damage associated with diseases like cancer and neurodegeneration .

Case Studies

-

Clinical Application in Diagnostics :

A study highlighted the use of PCCCS in developing electrochemical biosensors for measuring circulating choline and phosphocholine levels in human plasma. The method demonstrated high accuracy (97.0% to 99.8% recovery rates) and specificity, indicating its potential for clinical diagnostics related to metabolic disorders . -

Neuroprotective Effects :

Research has indicated that PCCCS may have neuroprotective effects by promoting neuronal survival under oxidative stress conditions. In animal models, administration of PCCCS led to improved cognitive function and reduced neuronal apoptosis following ischemic events .

Data Table: Summary of Biological Activities

Q & A

Q. How to prepare and store stock solutions of phosphocholine chloride calcium salt tetrahydrate for experimental use?

- Methodological Answer : Stock solutions should be prepared in double-distilled deionized water to minimize impurities. For stability, dissolve the compound at a concentration of 10 mM, as demonstrated in studies involving choline transport mechanisms . Prior to preparation, ensure the compound is stored in a vacuum desiccator at 4°C to prevent hygroscopic degradation . Avoid repeated freeze-thaw cycles; aliquot solutions and store at 4°C for short-term use or -20°C for long-term storage .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats, due to potential irritant properties. In case of fire, avoid using water jets (to prevent splashing) and employ dry powder or CO₂ extinguishers . Ensure proper ventilation when handling powdered forms, and dispose of waste according to hazardous material guidelines (e.g., GBZ 2.1—2007 standards for workplace exposure limits) .

Q. What is the role of this compound as an endogenous metabolite in metabolic studies?

- Methodological Answer : The compound serves as a critical intermediate in phospholipid metabolism, particularly in phosphatidylcholine synthesis. It is used to standardize assays measuring endogenous choline derivatives, such as in lipidomic profiling . For metabolic flux analysis, incorporate it at physiologically relevant concentrations (e.g., 1–10 µM) in cell culture media to trace choline uptake and conversion pathways .

Advanced Research Questions

Q. How can this compound be utilized as a standard in phosphatidylcholine quantification assays?

- Methodological Answer : Prepare a standard curve using serial dilutions (e.g., 0–100 µM) of the compound in assay buffer. Follow the phosphatidylcholine assay protocol: mix 50 µL of standard/sample with PC Reaction Mix, incubate at 37°C for 30 minutes, and measure absorbance/fluorescence . Validate the assay by comparing recovery rates in spiked biological samples (e.g., serum or cell lysates) to ensure minimal matrix interference .

Q. What methodological considerations are critical when integrating this compound into dual-electrode amperometric biosensors for simultaneous choline and phosphocholine detection?

- Methodological Answer : Optimize enzyme immobilization (e.g., choline oxidase and alkaline phosphatase) on electrode surfaces to ensure specificity. Use purified this compound (via cation exchange chromatography) to avoid cross-reactivity with other choline derivatives . Calibrate the biosensor in real-time by injecting known concentrations (e.g., 5–50 µM) and validate using differential pulse voltammetry to distinguish oxidation peaks for choline (+0.7 V) and phosphocholine (+1.0 V) .

Q. How does the purity of this compound impact experimental outcomes in cell-based assays, and what purification techniques are recommended?

- Methodological Answer : Impurities (e.g., free calcium ions or residual solvents) can alter cellular calcium signaling or induce toxicity. Purify the compound using Strata-X-C 33 µm polymeric strong cation exchange tubes, which achieve >95% purity . Post-purification, validate purity via HPLC-MS and test cytotoxicity in control cell lines (e.g., HEK293) before experimental use .

Q. What are the optimal concentrations of this compound for studying choline transport mechanisms in genetic knockout models?

- Methodological Answer : In FLVCR1 knockout cell lines, titrate the compound between 10–100 µM to assess choline uptake kinetics using radiolabeled [³H]-choline competitors . For in vivo models (e.g., mice), administer intravenously at 10 mg/kg body weight, dissolved in sterile Tris buffer, to study systemic choline redistribution . Monitor plasma clearance rates via LC-MS/MS to correlate dosage with metabolic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.